![molecular formula C16H24N2O3 B1445009 2-[4-(4-メトキシフェニル)ピペラジン-1-イル]プロパン酸エチル CAS No. 1290895-57-6](/img/structure/B1445009.png)
2-[4-(4-メトキシフェニル)ピペラジン-1-イル]プロパン酸エチル
説明
The compound “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals . Piperazine derivatives are often studied for their potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” would likely include a piperazine ring, a methoxyphenyl group, and an ethyl propanoate group .科学的研究の応用
抗ヒスタミン薬の開発
ピペラジン部分は、抗ヒスタミン薬によく見られる構造です。 2-[4-(4-メトキシフェニル)ピペラジン-1-イル]プロパン酸エチルは、抗ヒスタミン薬の薬物動態特性を調整するために使用でき、より優れた有効性と副作用の軽減をもたらす新薬の開発につながる可能性があります .
抗寄生虫薬
ピペラジン誘導体は、抗寄生虫薬として応用されています。 この化合物は、ピペラジンコアを持つため、寄生虫感染症に対する有効性を調べることができ、熱帯医学および薬理学の分野に貢献する可能性があります .
抗真菌剤および抗菌剤
ピペラジンの構造モチーフは、抗真菌作用と抗菌作用に寄与することが知られています。 2-[4-(4-メトキシフェニル)ピペラジン-1-イル]プロパン酸エチルに関する研究は、耐性菌株や真菌に対してより効果的な新しい抗菌薬の発見につながる可能性があります .
抗ウイルス研究
特に世界的なパンデミックの後、抗ウイルス薬の必要性は高まっているため、この化合物の潜在的な抗ウイルス特性は重要となる可能性があります。 これは、さまざまなウイルスを標的にする薬の合成のためのリード化合物として役立ちます .
抗精神病薬および抗うつ療法
ピペラジン構造は、抗精神病作用と抗うつ作用を持つ化合物にも見られます。 2-[4-(4-メトキシフェニル)ピペラジン-1-イル]プロパン酸エチルは、精神疾患の新しい治療法を開発する上で有益であり、副作用を最小限に抑えることに重点を置いています .
抗炎症作用および抗凝固作用の用途
この化合物の抗炎症作用と抗凝固作用の可能性に関する研究は、炎症性疾患と抗凝固療法を必要とする状態の新しい治療法に関する洞察を提供する可能性があります .
抗腫瘍薬および抗糖尿病薬
2-[4-(4-メトキシフェニル)ピペラジン-1-イル]プロパン酸エチルを抗腫瘍薬および抗糖尿病薬に組み込むことで、新規治療法につながる可能性があります。 このような薬の合成における役割は、治療成績を向上させる上で重要となる可能性があります .
神経変性疾患の治療
ピペラジン誘導体は、パーキンソン病やアルツハイマー病などの神経変性疾患の治療における可能性が研究されています。 この化合物は、これらの衰弱性疾患の進行を遅らせたり、逆転させたりすることを目指した最先端の研究の一部となる可能性があります .
作用機序
Target of Action
The primary targets of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the body. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, they are significant targets for new central nervous system (CNS) drug discovery .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate have been studied. The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate results in molecular and cellular effects. It has been observed that this compound and its derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
特性
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYVJEAULZZAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


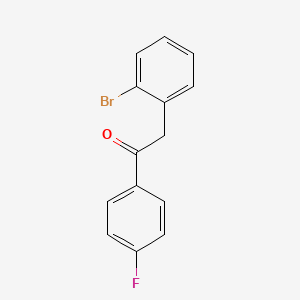
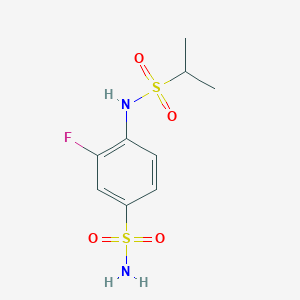
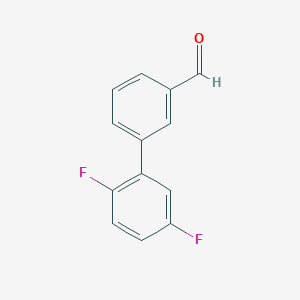
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
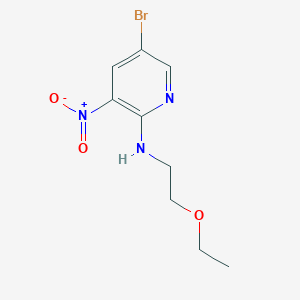
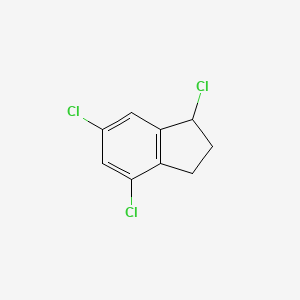
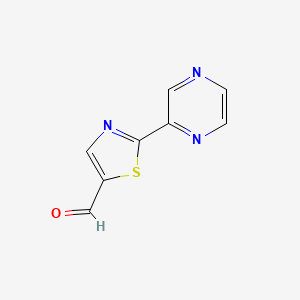
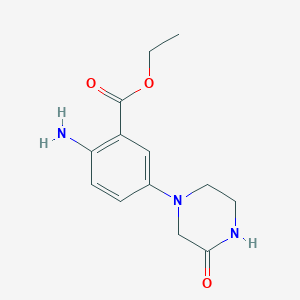

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)

